- A Novel N-Benzylation of Phenothiazine with Benzyl Alcohols Activated by n-Propylphosphonic Acid Anhydride (T3P), Synthesis, 2014, 46(22), 3059-3066

Cas no 20962-92-9 (N-Allylphenothiazine)

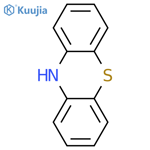

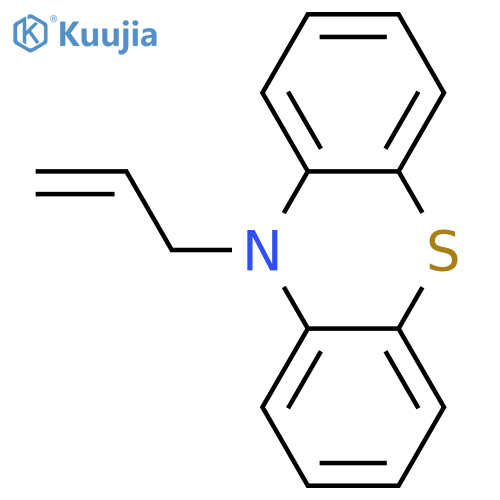

N-Allylphenothiazine structure

Nome do Produto:N-Allylphenothiazine

N.o CAS:20962-92-9

MF:C15H13NS

MW:239.335422277451

CID:1064326

N-Allylphenothiazine Propriedades químicas e físicas

Nomes e Identificadores

-

- N-Allylphenothiazine

- 10-prop-2-enylphenothiazine

- 10-(2-Propen-1-yl)-10H-phenothiazine (ACI)

- 10H-Phenothiazine, 10-(2-propenyl)- (9CI)

- Phenothiazine, 10-allyl- (6CI, 8CI)

- 10-Allyl-10H-phenothiazine

- 10-Allylphenothiazine

-

- Inchi: 1S/C15H13NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h2-10H,1,11H2

- Chave InChI: GFVSLJXVNAYUJE-UHFFFAOYSA-N

- SMILES: S1C2C(=CC=CC=2)N(CC=C)C2C1=CC=CC=2

Propriedades Computadas

- Massa Exacta: 239.07699

Propriedades Experimentais

- PSA: 3.24

N-Allylphenothiazine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | A572200-100mg |

N-Allylphenothiazine |

20962-92-9 | 100mg |

$ 173.00 | 2023-09-09 | ||

| TRC | A572200-1g |

N-Allylphenothiazine |

20962-92-9 | 1g |

$ 1355.00 | 2023-09-09 | ||

| TRC | A572200-1000mg |

N-Allylphenothiazine |

20962-92-9 | 1g |

$ 1355.00 | 2023-04-19 |

N-Allylphenothiazine Método de produção

Método de produção 1

Condições de reacção

1.1 Catalysts: Propylphosphonic anhydride Solvents: Toluene , 1,4-Dioxane ; rt; rt → 0 °C; 10 min, 0 °C

1.2 16 h, 130 °C

1.2 16 h, 130 °C

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Ammonium chloride Solvents: Glucose , Urea ; rt; 75 - 90 min, 78 - 80 °C

Referência

- Sugar-urea-salt eutectic mixture as an efficient green solvent for N-alkylation of heterocyclic secondary amines, Chemical Data Collections, 2020, 29,

Método de produção 3

Condições de reacção

1.1 Reagents: Titanium isopropoxide , Triphenylphosphine Catalysts: Palladium diacetate Solvents: Benzene ; 3 h, reflux; cooled

Referência

- Palladium-catalyzed allylation of acidic and less nucleophilic anilines using allylic alcohols directly, Chemical & Pharmaceutical Bulletin, 2005, 53(10), 1266-1269

Método de produção 4

Condições de reacção

1.1 Catalysts: Triphenylphosphine , Platinum acetylacetonate Solvents: Water ; 3 h, reflux

Referência

- Platinum-catalyzed allylation of aminonaphthalenes with allylic acetates in water, Tetrahedron, 2008, 64(40), 9625-9629

Método de produção 5

Condições de reacção

1.1 Reagents: Tetrabutylammonium bromide

Referência

- Monomeric and Polymeric Phenothiazine Photosensitizers for Photoinitiated Cationic Polymerization, Macromolecules, 2002, 35(8), 2962-2969

Método de produção 6

Condições de reacção

1.1 Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Water ; 2 h, reflux

Referência

- Simple palladium-catalyzed C-N bond formation for poor nucleophilicity of aminonaphthalenes, Applied Organometallic Chemistry, 2011, 25(12), 883-890

Método de produção 7

Condições de reacção

1.1 Catalysts: Tris(4-chlorophenyl)phosphine , Platinum acetylacetonate Solvents: Benzene ; 3 h, reflux

Referência

- Platinum-catalyzed allylation of aminonaphthalenes with allylic acetates, Tetrahedron, 2006, 62(15), 3752-3760

Método de produção 8

Condições de reacção

1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; 30 min, rt

1.2 rt; 20 h, rt

1.2 rt; 20 h, rt

Referência

- Phenanthroimidazole/carbazole and phenanthroimidazole/phenothiazine hybrids with alkoxyorganosilane functional groups as blue emitting materials, Journal of Molecular Structure, 2022, 1262,

Método de produção 9

Condições de reacção

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide

Referência

- Alkylation of phenothiazine using solid-liquid phase-transfer catalysis without solvent, Revue Roumaine de Chimie, 1988, 33(2), 195-7

Método de produção 10

Condições de reacção

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Methyl isobutyl ketone , Water ; 24 h, rt; 24 h, reflux

Referência

- Walking on the surface of phenothiazines: a combined experimental and theoretical approach, Revue Roumaine de Chimie, 2010, 55(11-12), 879-884

N-Allylphenothiazine Raw materials

N-Allylphenothiazine Preparation Products

N-Allylphenothiazine Literatura Relacionada

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

-

2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869

20962-92-9 (N-Allylphenothiazine) Produtos relacionados

- 1637-16-7(10H-Phenothiazine,10-ethyl-)

- 2171676-63-2(2-cyclopropyl-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-3-yl}formamido)acetic acid)

- 403829-36-7(methyl 2-(5Z)-5-(2-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylacetate)

- 1522933-14-7(5-(4-bromo-3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid)

- 2365419-20-9(methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride)

- 1349716-42-2(tert-Butyl 4-(2,4-difluorobenzylamino)piperidine-1-carboxylate)

- 1806948-04-8(5-Cyano-4-(difluoromethyl)-2-iodopyridine-3-acetonitrile)

- 1798488-26-2(methyl 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate)

- 88023-83-0(Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]-)

- 2742653-96-7([(2-Fluoro-6-methoxyphenyl)methyl](methyl)amine hydrochloride)

Fornecedores recomendados

江苏科伦多食品配料有限公司

Membro Ouro

CN Fornecedor

Reagente

PRIBOLAB PTE.LTD

Membro Ouro

CN Fornecedor

Reagente

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Suzhou Senfeida Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Membro Ouro

CN Fornecedor

Reagente